molecular formula C14H22ClN3 B15122397 4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B15122397
M. Wt: 267.80 g/mol
InChI Key: VYBWVGWEAYMPSX-UHFFFAOYSA-N
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Description

4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted pyrazole with an azetidine derivative in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction can produce a dechlorinated pyrazole .

Scientific Research Applications

4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22ClN3

Molecular Weight

267.80 g/mol

IUPAC Name

4-chloro-1-[[1-(cyclohexylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C14H22ClN3/c15-14-6-16-18(11-14)10-13-8-17(9-13)7-12-4-2-1-3-5-12/h6,11-13H,1-5,7-10H2

InChI Key

VYBWVGWEAYMPSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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